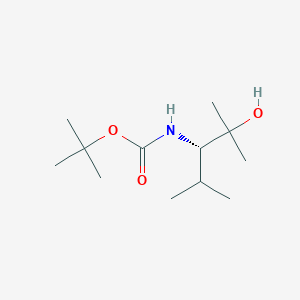

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol

Overview

Description

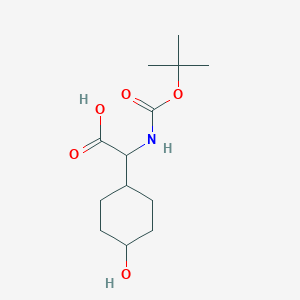

“(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol” is a compound that contains a Boc-protected amino group . The Boc group (tert-butyloxycarbonyl) is commonly used to protect amines during peptide synthesis . It is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .

Synthesis Analysis

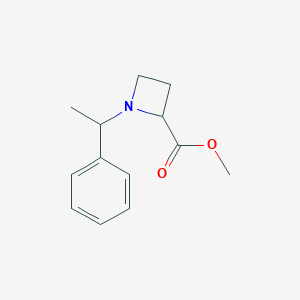

The synthesis of N-protected amino esters, such as “(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis

The chiral analysis of amino acids, such as “(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol”, is a key scientific issue closely related to chemistry, medicine, pharmacy, biology, and other research fields . Most amino acids have two enantiomers, D and L . L-amino acid is an important nutrient for the human body and is widely used in the fields of food, cosmetics, and medicine .Chemical Reactions Analysis

The Boc group is the most used protection of amino groups, for example in the synthesis of peptides . The Boc group is generally one of the most sensitive to acids, so often selective deprotection in the presence of other acid-sensitive groups is possible .Physical And Chemical Properties Analysis

Amino acid composition analysis can qualitatively and quantitatively determine the amino acid composition in a sample . High-performance liquid chromatography is used to determine the amino acid composition of various samples .Mechanism of Action

Target of Action

The primary target of the compound “(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol” is the amino group in organic compounds . The compound is used as a protecting group for amines during chemical reactions .

Mode of Action

The compound acts by protecting the amino group in organic compounds, preventing it from reacting during transformations of other functional groups . This is achieved by converting the amino group into a carbamate .

Biochemical Pathways

The compound affects the amine protection and deprotection pathways . The protection is achieved by the addition of the Boc group to the amine, forming a carbamate . The deprotection or removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the more substituted tert-butyl carbocation .

Pharmacokinetics

The use of a catalyst can lower the required reaction temperature, enhancing efficiency and productivity .

Result of Action

The result of the compound’s action is the protection of the amino group , allowing for transformations of other functional groups without interference from the amino group . After the transformations, the Boc group can be removed, restoring the original amino group .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the use of a thermally stable ionic liquid can facilitate high-temperature deprotection of the Boc group .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-8(2)9(12(6,7)15)13-10(14)16-11(3,4)5/h8-9,15H,1-7H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLRFWWWKJXWTQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435702 | |

| Record name | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157035-77-3 | |

| Record name | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157035-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.